molecular formula C19H19N3O4S B11332580 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11332580
M. Wt: 385.4 g/mol
InChI Key: PVXWVXSGIHXFPX-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-(4-ethoxyphenyl)-1,2,4-thiadiazole-5-amine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O4S/c1-3-25-14-10-8-13(9-11-14)18-21-19(27-22-18)20-17(23)12-26-16-7-5-4-6-15(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

PVXWVXSGIHXFPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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